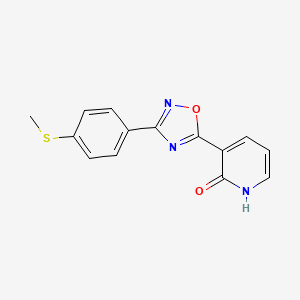

![molecular formula C19H20N2O3S B2745752 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 865161-74-6](/img/structure/B2745752.png)

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

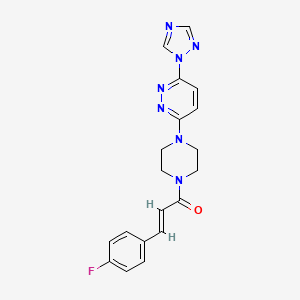

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antimalarial Applications : A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids, utilizing (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source. These compounds demonstrated moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. Additionally, certain derivatives showed enhanced antimalarial potency, suggesting their potential as medicinal candidates. The study also assessed hemolytic activity and mammalian cell toxicity, underscoring their therapeutic relevance (Alborz et al., 2018).

Anticancer Potential : Research on 1,3,4-thiadiazole derivatives with a benzothiazole moiety indicated significant cytotoxic effects against various cancer cell lines, including lung, breast, and hepatocellular carcinoma cells. Certain compounds emerged as potent anticancer agents, highlighting the importance of structural modifications for enhanced therapeutic efficacy (Altıntop et al., 2019).

Neuroprotective and Anticonvulsant Effects : A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their neuroprotective and anticonvulsant effects. One compound, in particular, demonstrated promising efficacy, suggesting potential applications in developing safer anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Chemical Synthesis and Characterization

Heterocyclic Building Blocks : The synthesis of novel thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides showcased the utility of benzothiazole derivatives as electrophilic building blocks. This approach provides a versatile method for constructing complex heterocycles with potential pharmaceutical applications (Janardhan et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies on benzothiazole acetamide analogs explored their potential in dye-sensitized solar cells (DSSCs) due to good light-harvesting efficiency. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested their bioactivity relevance, highlighting their multifaceted applications (Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound, also known as SR-01000011892 , is PPARγ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism .

Mode of Action

SR-01000011892 acts as an inhibitor of PGC-1α . It promotes the acetylation of PGC-1α, which inhibits the expression of gluconeogenic genes . This results in a decrease in glucose production in hepatocytes .

Biochemical Pathways

The compound affects the gluconeogenesis pathway . By inhibiting PGC-1α, it suppresses the expression of genes involved in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Result of Action

The inhibition of PGC-1α by SR-01000011892 leads to a decrease in glucose production in hepatocytes . This could potentially be beneficial in the treatment of conditions like diabetes, where regulation of glucose levels is critical .

Properties

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQUXITWJZKEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

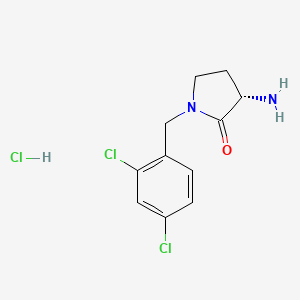

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

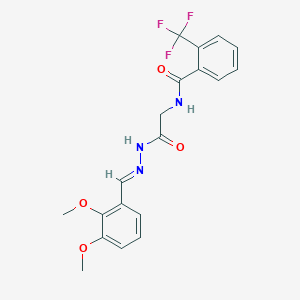

![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

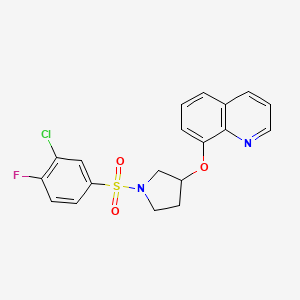

![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)